Cas no 4546-72-9 (N6-Benzoyl-2'-deoxyadenosine)
N6-Benzoyl-2'-deoxyadenosine Chemical and Physical Properties
Names and Identifiers
-
- N-Benzoyl-2'-deoxy-adenosine
- 4-(Benzoylamino)-1-(2-deoxy-beta-L-erythro-pentofuranosyl)-2(1H)-pyrimidinone
- N-Benzoyl-2’-deoxy-adenosine
- N-Benzoyl-2'-deoxyadenosine
- N6-Benzoyl-2'-deoxyadenosine
- 6-N-Benzoyl-2'-deoxyadenosine
- 6N-benzoyldeoxyadenosine
- AC1M6XCH
- AC1Q3TGJ
- AG-G-83810
- Benzoyl-chloracetyl-amin
- benzoyl-chloroacetyl-amine
- CTK5D5669
- N-(2-Chloro-acetyl)-benzamide
- N-(2-chloroethanoyl)benzamide
- N-(chloroacetyl)benzamide
- N6-benzoyldeoxyadenosine
- N-benzoyl-2-chloroacetamide
- N-benzoyl-chloroacetamide
- N-chloroacetyl-benzamide
- SureCN3627085
- N-Benzoyl-2-Deoxy-Adenosine
- 4546-72-9
- SCHEMBL264408
- N(6)-benzoyl-2'-deoxyadenosine
- DTXSID80196516
- N6--Benzoyl-2'-deoxyadenosine hydrate
- N6 -benzoyl-2'-deoxyadenosine
- BP-58689
- AC-32160
- DS-14590
- B3101
- AKOS015999137
- NS00031532
- N-Benzoyl-2 inverted exclamation mark -deoxy-adenosine
- PIXHJAPVPCVZSV-YNEHKIRRSA-N
- CS-W011841
- N-[9-[(2R,4S,5R)-5-(hydroxymethyl)-4-oxidanyl-oxolan-2-yl]purin-6-yl]benzamide
- Adenosine, N-benzoyl-2'-deoxy-
- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
- 6-n-benzoyldeoxyadenosine
- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]-6-purinyl]benzamide
- N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide
- N-Benzoyldeoxyadenosine
- A826809
- HG1037
- C17H17N5O4
- AMY31044
- EINECS 224-903-6
- N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- MFCD00009628
- 305808-19-9
- DTXCID20119007
-
- MDL: MFCD00009628
- Inchi: 1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1
- InChI Key: PIXHJAPVPCVZSV-YNEHKIRRSA-N
- SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C=NC2C(NC(C3C=CC=CC=3)=O)=NC=NC1=2)O
Computed Properties
- Exact Mass: 355.12821
- Monoisotopic Mass: 355.128054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 122
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.61
- Melting Point: 120-122C
- Boiling Point: No data available
- Flash Point: No data available
- Water Partition Coefficient: Soluble in water (slightly), and methanol (20 mg/ml).
- PSA: 122.39
- LogP: 0.79230
N6-Benzoyl-2'-deoxyadenosine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: 24/25
- Storage Condition:-20 °C
N6-Benzoyl-2'-deoxyadenosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-250mg |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 250mg |
¥30.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-1g |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 1g |
¥47.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-5g |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 5g |
¥200.00 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848876-25g |
N6-Benzoyl-2'-deoxyadenosine |
4546-72-9 | 98% | 25g |
¥914.00 | 2022-09-01 | |
| Chemenu | CM138620-25g |
N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
4546-72-9 | 98% | 25g |
$142 | 2024-07-16 | |
| Chemenu | CM138620-100g |
N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide |
4546-72-9 | 98% | 100g |
$526 | 2024-07-16 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52303-1g |
N-Benzoyl-2'-deoxyadenosine, 98+% |
4546-72-9 | 98+% | 1g |
¥1187.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52303-5g |
N-Benzoyl-2'-deoxyadenosine, 98+% |
4546-72-9 | 98+% | 5g |
¥4747.00 | 2023-04-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52303-250mg |
N-Benzoyl-2'-deoxyadenosine, 98+% |
4546-72-9 | 98+% | 250mg |
¥396.00 | 2023-04-12 | |
| abcr | AB351501-1 g |
N6-Benzoyl-2'-deoxyadenosine, 98%; . |
4546-72-9 | 98% | 1g |
€78.90 | 2023-06-20 |
N6-Benzoyl-2'-deoxyadenosine Suppliers
N6-Benzoyl-2'-deoxyadenosine Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on N6-Benzoyl-2'-deoxyadenosine
Professional Introduction to N6-Benzoyl-2'-deoxyadenosine (CAS No. 4546-72-9)
N6-Benzoyl-2'-deoxyadenosine, a compound with the chemical identifier CAS No. 4546-72-9, represents a significant advancement in the field of nucleoside chemistry and pharmaceutical research. This derivative of adenosine has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The introduction of a benzoyl group at the N6 position of 2'-deoxyadenosine modifies its biological activity, making it a valuable scaffold for developing novel therapeutic agents.
The molecular structure of N6-Benzoyl-2'-deoxyadenosine consists of a ribose sugar moiety replaced by a deoxyribose group, with the N6 position acylated by a benzoyl group. This modification enhances the compound's stability and bioavailability, which are critical factors in drug design. The benzoyl group not only influences the compound's solubility and metabolic profile but also contributes to its interaction with biological targets, particularly enzymes and receptors involved in cellular signaling pathways.
Recent studies have highlighted the potential of N6-Benzoyl-2'-deoxyadenosine as an inhibitor of various enzymes, including kinases and phosphodiesterases. Its ability to modulate these enzymes has opened new avenues for treating diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, research has demonstrated that this compound can inhibit Janus kinases (JAKs), which play a crucial role in inflammatory responses. By targeting JAKs, N6-Benzoyl-2'-deoxyadenosine may offer a therapeutic approach to conditions characterized by excessive inflammation.
In addition to its anti-inflammatory properties, N6-Benzoyl-2'-deoxyadenosine has shown promise in preclinical studies as an antiviral agent. The benzoyl modification enhances the compound's ability to interfere with viral replication by inhibiting key enzymes involved in viral polymerization and transcription. This makes it a promising candidate for developing treatments against RNA viruses, including those responsible for influenza and hepatitis.
The synthesis of N6-Benzoyl-2'-deoxyadenosine involves a series of well-established chemical reactions, including glycosylation, acylation, and purification steps. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The development of efficient synthetic routes has also facilitated the large-scale production of this compound, making it more accessible for further research and clinical trials.
One of the most compelling aspects of N6-Benzoyl-2'-deoxyadenosine is its potential for structural diversity. By varying the substituents on the benzoyl group or exploring alternative modifications, researchers can generate a library of derivatives with tailored biological activities. This flexibility is particularly valuable in drug discovery, where identifying compounds with optimal efficacy and minimal side effects is paramount.
The pharmacokinetic properties of N6-Benzoyl-2'-deoxyadenosine have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed that the compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its suitability for oral administration in therapeutic settings. Furthermore, its interaction with cytochrome P450 enzymes has been characterized, providing insights into potential drug-drug interactions that may need to be considered in clinical use.
Preclinical safety studies have demonstrated that N6-Benzoyl-2'-deoxyadenosine is well-tolerated at relevant doses, with minimal adverse effects observed in animal models. These findings support its progression into clinical trials for various therapeutic indications. The compound's favorable safety profile is complemented by its potent biological activity, making it an attractive candidate for further development.
The impact of N6-Benzoyl-2'-deoxyadenosine on nucleoside-based drug design extends beyond its direct therapeutic applications. It serves as a valuable tool for understanding the structural requirements for effective nucleoside analogs. By studying its interactions with biological targets and analyzing its pharmacological effects, researchers can gain insights into designing future generations of nucleoside drugs with improved properties.
In conclusion, N6-Benzoyl-2'-deoxyadenosine (CAS No. 4546-72-9) represents a significant advancement in nucleoside chemistry with broad applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for treating various diseases, including cancer, inflammation, and viral infections. Ongoing research continues to uncover new therapeutic potentials of this compound, solidifying its role as a cornerstone in nucleoside-based drug development.
4546-72-9 (N6-Benzoyl-2'-deoxyadenosine) Related Products
- 305808-19-9(N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydro-furan-2-yl)-9H-purin-6-yl)benzamide)
- 4546-55-8(N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}benzamide)
- 56883-05-7(Adenosine, N-(4-methoxybenzoyl)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)